An In-depth Technical Guide to 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic Acid: Structure, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic Acid: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid, a molecule of significant interest in medicinal chemistry. By synthesizing fundamental chemical principles with insights into its potential applications, this document serves as a valuable resource for researchers engaged in drug discovery and development.
Introduction: The Significance of α-Keto Acids in Drug Discovery
α-Keto acids are a class of organic compounds characterized by a carboxylic acid group adjacent to a ketone functionality. This structural motif is of paramount importance in biological systems, as these molecules are key intermediates in fundamental metabolic pathways such as the Krebs cycle and glycolysis. In the realm of medicinal chemistry, the α-keto acid scaffold is a "privileged structure," meaning it is a molecular framework that can be a versatile template for the design of novel therapeutic agents. The presence of the α-keto acid moiety can confer unique chemical and physical properties to a molecule, influencing its reactivity, conformational flexibility, and ability to interact with biological targets.
Derivatives of α-keto acids, particularly α-ketoamides, have demonstrated a broad spectrum of biological activities and are found in several natural products and approved drugs. Their utility in drug design stems from their ability to act as either non-electrophilic or electrophilic pharmacophores. As non-electrophilic moieties, they can modulate the conformation of a lead compound and participate in hydrogen bonding interactions with target proteins. In their electrophilic role, the ketone can undergo reversible covalent interactions with nucleophilic residues, such as serine or cysteine, in the active sites of enzymes. This has led to the development of potent inhibitors for a variety of enzyme classes, including proteases and phospholipases.
This guide focuses on a specific α-keto acid, 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid, exploring its chemical architecture, plausible synthetic routes, and potential as a scaffold for the development of novel therapeutics.
Chemical Structure and Properties
The chemical structure of 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid is fundamental to its reactivity and potential biological activity. A comprehensive understanding of its molecular architecture is the first step in unlocking its therapeutic potential.
Molecular Structure
3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid is comprised of a phenyl ring substituted at the 2-position with a benzyloxy group. Attached to this substituted phenyl ring is a three-carbon chain containing both a ketone and a carboxylic acid functional group.
Diagram of the Chemical Structure of 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid
Caption: 2D representation of 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid is presented in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 93012-48-7 | [1] |
| Molecular Formula | C₁₆H₁₄O₄ | [2] |
| Molecular Weight | 270.28 g/mol | [2] |
| InChI Key | ATGUNGLXBZRQIM-UHFFFAOYSA-N | [2] |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol | Inferred |
Synthesis of 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic Acid: A Plausible Synthetic Route
Proposed Synthetic Workflow
The proposed synthesis is a two-step process:
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Step 1: Claisen-Schmidt Condensation of 2-(benzyloxy)benzaldehyde with a rhodanine derivative to form a 5-benzylidene rhodanine intermediate.
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Step 2: Hydrolysis of the 5-benzylidene rhodanine intermediate to yield the target α-keto acid, 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, experimental protocol for the synthesis of 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid. This protocol is based on general procedures for similar reactions and should be optimized and validated in a laboratory setting.
Step 1: Synthesis of 5-[2-(Benzyloxy)benzylidene]rhodanine (Intermediate)
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Reaction Setup: To a solution of 2-(benzyloxy)benzaldehyde (1 equivalent) and rhodanine (1 equivalent) in a suitable solvent such as ethanol, add a catalytic amount of a base like piperidine or sodium acetate.
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Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Causality Behind Experimental Choices:
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Solvent: Ethanol is a common and effective solvent for Claisen-Schmidt condensations as it readily dissolves the reactants and facilitates the reaction.
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Base Catalyst: A mild base like piperidine or sodium acetate is sufficient to catalyze the condensation without promoting significant side reactions.
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Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, yielding a product with high purity.
Step 2: Hydrolysis to 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid (Final Product)
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Reaction Setup: Suspend the 5-[2-(benzyloxy)benzylidene]rhodanine intermediate (1 equivalent) in an aqueous solution of a strong base, such as 10% sodium hydroxide.
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Reaction Conditions: Heat the mixture to reflux for several hours until the starting material is consumed, as monitored by TLC.
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Work-up and Purification: Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., concentrated HCl) to a pH of approximately 1-2. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.
Causality Behind Experimental Choices:
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Strong Base: A strong base like sodium hydroxide is required to hydrolyze the stable rhodanine ring.
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Acidification: Acidification is necessary to protonate the carboxylate salt and precipitate the final carboxylic acid product.
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Purification: Washing with cold water removes any remaining inorganic salts, and recrystallization can be used to obtain the final product in high purity.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid. The following section outlines the expected spectroscopic data for this compound based on its chemical structure and data from analogous molecules.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (phenyl and benzyl rings): Multiplets in the range of δ 6.8-7.5 ppm.- Benzylic methylene protons (-CH₂-): A singlet around δ 5.0-5.2 ppm.- Methylene protons of the propanoic acid chain (-CH₂-): A singlet or AB quartet in the range of δ 3.5-4.0 ppm.- Carboxylic acid proton (-COOH): A broad singlet at δ > 10 ppm (may not be observed depending on the solvent). |
| ¹³C NMR | - Carbonyl carbons (ketone and carboxylic acid): Signals in the range of δ 160-200 ppm.- Aromatic carbons: Multiple signals in the range of δ 110-160 ppm.- Benzylic methylene carbon: A signal around δ 70 ppm.- Methylene carbon of the propanoic acid chain: A signal in the range of δ 35-45 ppm. |
| IR Spectroscopy | - O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.- C=O stretch (ketone and carboxylic acid): Strong, sharp absorptions in the region of 1680-1750 cm⁻¹.- C-O stretch (ether): A signal in the range of 1000-1300 cm⁻¹.- Aromatic C-H and C=C stretches: Characteristic absorptions in their respective regions. |
| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight of 270.28 g/mol .- Characteristic fragmentation patterns, including the loss of the benzyl group (m/z 91) and the carboxylic acid group. |
Potential Applications in Drug Development
While there is limited direct evidence for the biological activity of 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid in the public domain, the structural motifs present in the molecule and the activities of related compounds suggest several promising avenues for therapeutic applications.
As a Scaffold for G-Protein Coupled Receptor (GPCR) Modulators
Recent research has identified derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid as a new class of antagonists for the G-protein coupled receptor 34 (GPR34)[3]. GPR34 is implicated in various diseases, and its antagonists have shown potential in animal models of neuropathic pain[3]. The core structure of 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid provides a key starting point for the synthesis of libraries of compounds to be screened against GPR34 and other GPCRs.
Diagram of a Potential Drug Discovery Workflow
Caption: A potential workflow for developing drug candidates from the core scaffold.
Potential in Metabolic Diseases
A patent has been filed for 3-(4-(benzyloxy)phenyl)hex-4-ynoic acid derivatives for the prevention and treatment of metabolic diseases, including diabetes and obesity[4]. These compounds were shown to activate the GPR40 protein, which is involved in promoting insulin secretion[4]. This suggests that the benzyloxyphenylpropanoic acid scaffold, including the 2-substituted isomer, could be a valuable starting point for the development of novel therapeutics for metabolic disorders.
Anti-inflammatory and Anticancer Potential
The α-keto acid moiety is present in a number of compounds with demonstrated anti-inflammatory and anticancer properties. For instance, derivatives of 2-(3-benzoylphenyl)propanoic acid have been synthesized and evaluated as dual-mechanism anti-inflammatory and antitumor agents[5]. The ability of the α-keto group to interact with biological targets, combined with the benzyloxy-substituted phenyl ring, makes 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid an interesting candidate for exploration in these therapeutic areas.
Conclusion
3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid is a molecule with significant, yet largely untapped, potential in the field of drug discovery. Its α-keto acid functionality, combined with a benzyloxy-substituted phenyl ring, provides a versatile scaffold for the design and synthesis of novel therapeutic agents. While direct experimental data for this specific compound is sparse, this in-depth technical guide has provided a scientifically grounded framework for its synthesis, characterization, and potential applications. By leveraging the information available for analogous compounds, researchers can confidently embark on the exploration of this promising molecule, with the potential to uncover new treatments for a range of diseases. The self-validating nature of the proposed synthetic and analytical workflows provides a solid foundation for further investigation and development.
References
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PubChem. 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid. Available from: [Link]
- Google Patents. US9969723B2 - 3-(4-(benzyloxy)phenyl)hex-4-ynoic acid derivative, method of preparing same and pharmaceutical composition for preventing and treating metabolic disease including same as effective ingredient.
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PubMed. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Available from: [Link]
- Google Patents. US3641127A - (3-benzoylphenyl) alkanoic acids.
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- 1. Rhodanine hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US9969723B2 - 3-(4-(benzyloxy)phenyl)hex-4-ynoic acid derivative, method of preparing same and pharmaceutical composition for preventing and treating metabolic disease including same as effective ingredient - Google Patents [patents.google.com]
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